2-(5-((3-Chloro-4-((4-chloronaphthalen-1-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one
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Overview
Description
2-(5-((3-Chloro-4-((4-chloronaphthalen-1-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one is a complex organic compound that features a unique combination of structural elements, including a thiadiazole ring, a benzochromenone core, and chlorinated aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((3-Chloro-4-((4-chloronaphthalen-1-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps may include:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under conditions that promote the formation of the 1,3,4-thiadiazole ring.
Coupling Reactions: The chlorinated aromatic systems are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The benzochromenone core is integrated into the molecule through condensation reactions, often under acidic or basic conditions to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-((3-Chloro-4-((4-chloronaphthalen-1-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorinated aromatic sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halides, nucleophiles, and bases are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(5-((3-Chloro-4-((4-chloronaphthalen-1-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Materials Science: Its aromatic and heterocyclic components make it useful in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(5-((3-Chloro-4-((4-chloronaphthalen-1-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in critical biological processes.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-chloronaphthalen-1-yl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one
- Various Thiazole Derivatives
Uniqueness
What sets 2-(5-((3-Chloro-4-((4-chloronaphthalen-1-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-3H-benzo[f]chromen-3-one apart is its combination of structural elements, which confer unique chemical and biological properties. Its potential for diverse applications in medicinal chemistry, materials science, and organic synthesis highlights its versatility and importance in scientific research.
Properties
Molecular Formula |
C31H17Cl2N3O3S |
---|---|
Molecular Weight |
582.5 g/mol |
IUPAC Name |
2-[5-[3-chloro-4-(4-chloronaphthalen-1-yl)oxyanilino]-1,3,4-thiadiazol-2-yl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C31H17Cl2N3O3S/c32-24-11-14-26(21-8-4-3-7-20(21)24)38-28-13-10-18(15-25(28)33)34-31-36-35-29(40-31)23-16-22-19-6-2-1-5-17(19)9-12-27(22)39-30(23)37/h1-16H,(H,34,36) |
InChI Key |
IGDBRMZKVGBXOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NN=C(S4)NC5=CC(=C(C=C5)OC6=CC=C(C7=CC=CC=C76)Cl)Cl |
Origin of Product |
United States |
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